molecular formula C4H5ClN2OS B12116800 3-Chloro-4-ethoxy-1,2,5-thiadiazole

3-Chloro-4-ethoxy-1,2,5-thiadiazole

Cat. No.: B12116800
M. Wt: 164.61 g/mol
InChI Key: QLHSAELBBONESC-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-1,2,5-thiadiazole is a heterocyclic compound characterized by a 1,2,5-thiadiazole core substituted with chlorine at position 3 and an ethoxy group (-OCH₂CH₃) at position 2. Thiadiazoles are notable for their electron-deficient aromatic systems, making them valuable intermediates in medicinal chemistry and agrochemical synthesis. The ethoxy substituent likely enhances solubility and modulates electronic properties compared to smaller substituents like methoxy .

Properties

Molecular Formula

C4H5ClN2OS

Molecular Weight

164.61 g/mol

IUPAC Name

3-chloro-4-ethoxy-1,2,5-thiadiazole

InChI

InChI=1S/C4H5ClN2OS/c1-2-8-4-3(5)6-9-7-4/h2H2,1H3

InChI Key

QLHSAELBBONESC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NSN=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with thionyl chloride to form an intermediate, which is then reacted with a chlorinating agent to yield the desired compound. The reaction conditions often include the use of organic solvents such as dimethylformamide or tetrahydrofuran, and the presence of a catalyst like tetraethylammonium chloride .

Industrial Production Methods

Industrial production of 3-Chloro-4-ethoxy-1,2,5-thiadiazole may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, thiols, and alkoxides are commonly used. Conditions often involve mild heating and the use of polar solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids are employed to facilitate cyclization.

Major Products Formed

    Substitution Products: Various substituted thiadiazoles with different functional groups.

    Oxidation Products: Oxidized derivatives of the thiadiazole ring.

    Cyclized Products: Complex heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-Chloro-4-ethoxy-1,2,5-thiadiazole and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Synthetic Route Applications
3-Chloro-4-ethoxy-1,2,5-thiadiazole C₄H₅ClN₂OS ~164.62 (calculated) Cl (C3), -OCH₂CH₃ (C4) Not reported Likely cyclization of disulfur dichloride with 2-amino-2-ethoxy-acetonitrile Potential pharmaceutical intermediates
3-Chloro-4-methoxy-1,2,5-thiadiazole C₃H₃ClN₂OS 150.59 Cl (C3), -OCH₃ (C4) Not reported Cyclization of disulfur dichloride with substituted acetonitriles Intermediate for agrochemicals
3-Chloro-4-morpholino-1,2,5-thiadiazole C₆H₈ClN₃OS 205.66 Cl (C3), morpholino (C4) 46°C Reaction of 4-chloro-5-substituted-1,2,3-dithiazolium chloride with ammonia Key intermediate in β-blockers (e.g., timolol)
3-Chloro-4-cyano-1,2,5-thiadiazole C₃ClN₃S 144.56 Cl (C3), -CN (C4) Not reported Treatment of 4-chloro-5-cyano-1,2,3-dithiazolium chloride with aqueous ammonia Precursor for bioactive molecule synthesis

Structural and Electronic Comparisons

  • Morpholino: A cyclic amine substituent that donates electrons through resonance, increasing stability and enabling hydrogen bonding. This property is exploited in cardiovascular drugs like timolol . Cyano (-CN): A strong electron-withdrawing group that polarizes the thiadiazole ring, enhancing reactivity in nucleophilic substitutions .

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